molecular formula C34H57N3O6 B15129322 Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate

Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate

Cat. No.: B15129322
M. Wt: 603.8 g/mol
InChI Key: SWRBMPPYXXBIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate (CAS: 16948-04-2) is a protected lysine derivative widely used in peptide synthesis. Its structure features orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the N2 position and a benzyloxycarbonyl (Z) group at the N6 position, forming a dicyclohexylamine (DCHA) salt. Key properties include:

  • Molecular Formula: C₁₉H₂₈N₂O₆·C₁₂H₂₃N
  • Molecular Weight: 561.75 g/mol
  • Melting Point: 114–116°C
  • Applications: Peptide synthesis, intermediates in pharmaceutical manufacturing .

The DCHA counterion enhances crystallinity and stability, while the Boc and Z groups enable sequential deprotection under mild acidic (Z) and strong acidic (Boc) conditions, respectively .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRBMPPYXXBIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Z,Ipr)-OH DCHA typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using a tert-butoxycarbonyl (Boc) group. The ε-amino group is then protected with a benzyloxycarbonyl (Z) group. The final product is obtained by reacting the protected lysine with dicyclohexylamine (DCHA) to form the salt.

Industrial Production Methods

In industrial settings, the production of Boc-Lys(Z,Ipr)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Z,Ipr)-OH DCHA undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Z protective groups under acidic or hydrogenation conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DCC.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation with palladium on carbon (Pd/C) for Z removal.

    Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Major Products Formed

    Deprotected Lysine: Free lysine after removal of protective groups.

    Peptides: Formed by coupling Boc-Lys(Z,Ipr)-OH DCHA with other amino acids.

Scientific Research Applications

Boc-Lys(Z,Ipr)-OH DCHA is extensively used in scientific research, particularly in:

    Peptide Synthesis: As a building block for synthesizing peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Bioconjugation: For attaching peptides to other biomolecules or surfaces.

    Biological Studies: Investigating the role of lysine residues in proteins and enzymes.

Mechanism of Action

The primary mechanism of action of Boc-Lys(Z,Ipr)-OH DCHA involves its role as a protected lysine derivative in peptide synthesis. The protective groups (Boc and Z) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The dicyclohexylamine salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

N2,N6-Bis(tert-butoxycarbonyl)-L-lysine Dicyclohexylamine Salt (CAS: 94071-02-0)

  • Protecting Groups : Two Boc groups (N2 and N6).
  • Key Differences :
    • Lacks the acid-labile Z group, requiring harsher conditions (e.g., trifluoroacetic acid) for full deprotection.
    • Reduced orthogonality limits utility in multi-step peptide synthesis.
  • Applications : Suitable for scenarios requiring prolonged stability under basic conditions .

N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[Imino(nitroamino)methyl]-L-ornithine (CAS: 13836-37-8)

  • Structure: Ornithine derivative with Boc and nitroamino groups.
  • Nitroamino group introduces redox sensitivity, unsuitable for reducing environments.
  • Applications : Specialized in nitric oxide-related research .

(3-Chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysinate

  • Structure : Lysinate ester with a bulky cyclohexylmethyl group.
  • Key Differences: Enhanced lipophilicity due to the ester group, improving membrane permeability.
  • Applications : Drug delivery systems requiring lipophilic carriers .

N6-((Benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysine

  • Status : Discontinued (per ).
  • Key Differences :
    • Lacks the DCHA counterion, likely leading to poor crystallinity and handling challenges.
    • Isopropyl substitution at N6 may reduce solubility in polar solvents.
  • Implications : Discontinuation highlights the superiority of DCHA salts in stability and usability .

Physicochemical and Functional Comparison Table

Compound Name CAS Protecting Groups Counterion Molecular Weight (g/mol) Melting Point (°C) Key Applications
Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate 16948-04-2 Boc (N2), Z (N6) DCHA 561.75 114–116 Peptide synthesis, pharmaceuticals
N2,N6-Bis(tert-butoxycarbonyl)-L-lysine DCHA salt 94071-02-0 Boc (N2, N6) DCHA 538.65* Not reported Stable intermediates
N6-((Benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysine N/A Boc (N2), Z (N6) None 423.50* Not reported Discontinued

*Estimated based on structural similarity.

Research Findings and Market Analysis

  • Orthogonal Protection : The Boc/Z combination in the target compound enables sequential deprotection, critical for synthesizing complex peptides .
  • Counterion Impact : DCHA improves crystallinity, as seen in its commercial availability from suppliers like Watanabe Chemical . By contrast, the discontinued isopropyl variant () likely faced challenges in scalability.
  • Market Trends : The target compound’s consistent supply contrasts with discontinued analogs, reflecting its industrial relevance in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.